molecular formula C18H20FNO2S B11801192 2-(4-Fluorophenyl)-1-tosylpiperidine

2-(4-Fluorophenyl)-1-tosylpiperidine

Cat. No.: B11801192
M. Wt: 333.4 g/mol
InChI Key: MLOZOTGUWIULBS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-tosylpiperidine (CAS 1355181-32-6) is a piperidine-based organic compound with a molecular formula of C18H20FNO2S and a molecular weight of 333.42 g/mol . This reagent serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structure, featuring a tosyl-protected piperidine ring and a 4-fluorophenyl substituent, is commonly found in compounds with biological activity. The tosyl group acts as a protecting group for the secondary amine, allowing for further functionalization of the piperidine ring system . Researchers utilize this and related tosylpiperidine derivatives as key precursors in multi-step synthesis for the development of potential pharmacologically active molecules . The presence of the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a point of interest in structure-activity relationship (SAR) studies. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C18H20FNO2S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C18H20FNO2S/c1-14-5-11-17(12-6-14)23(21,22)20-13-3-2-4-18(20)15-7-9-16(19)10-8-15/h5-12,18H,2-4,13H2,1H3

InChI Key

MLOZOTGUWIULBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Fluorophenyl 1 Tosylpiperidine

Classical Approaches to Piperidine (B6355638) Ring Formation and Functionalization

Traditional methods for synthesizing the piperidine scaffold, a common motif in pharmaceuticals and natural products, often involve cyclization, reductive amination, or ring rearrangement strategies. These methods can be adapted for the synthesis of N-tosylated and 2-aryl substituted piperidines like 2-(4-Fluorophenyl)-1-tosylpiperidine.

Cyclization Strategies for N-Tosylpiperidines

Intramolecular cyclization is a cornerstone in the synthesis of N-heterocycles. For N-tosylpiperidines, this typically involves the formation of a carbon-nitrogen bond to close the six-membered ring. One common strategy is the cyclization of N-tosyl aminoalkenes or aminoalcohols. For instance, an N-tosyl protected 5-aminoalkene can undergo intramolecular aminomercuration followed by reductive demercuration to yield the corresponding 2-substituted piperidine.

Another powerful cyclization method is the aza-Prins cyclization, which involves the reaction of a homoallylic N-tosyl amine with an aldehyde. This reaction proceeds through a cationic intermediate and can be influenced by the choice of Lewis acid catalyst to control the stereochemical outcome. While not a direct synthesis of the title compound, the aza-Diels-Alder reaction offers a versatile route to highly functionalized piperidine derivatives. This [4+2] cycloaddition between an imine and a diene can be used to construct the piperidine ring with control over multiple stereocenters. For example, the reaction of an N-tosyl imine with a suitable diene can provide a tetrahydropyridine precursor that can be subsequently reduced to the desired piperidine. organic-chemistry.orgnih.govresearchgate.netnih.gov

Cyclization StrategyReactantsKey Features
Intramolecular AminomercurationN-tosyl-5-aminoalkene, Mercury(II) trifluoroacetateMild conditions, followed by reduction.
Aza-Prins CyclizationHomoallylic N-tosyl amine, AldehydeLewis acid-catalyzed, potential for stereocontrol.
Aza-Diels-Alder ReactionN-tosyl imine, DieneForms a tetrahydropyridine precursor, good stereocontrol. organic-chemistry.orgnih.govresearchgate.netnih.gov

Reductive Amination Pathways in Piperidine Synthesis

Reductive amination is a widely used method for forming C-N bonds and can be applied to the synthesis of piperidines through both intermolecular and intramolecular pathways. An intramolecular reductive amination of a δ-amino aldehyde or ketone is a direct route to the piperidine ring. This transformation involves the in situ formation of a cyclic iminium ion, which is then reduced by a hydride source such as sodium borohydride or sodium cyanoborohydride.

For the synthesis of this compound, a plausible retrosynthetic analysis would involve a δ-amino ketone precursor. For example, 5-(tosylamino)-1-(4-fluorophenyl)pentan-1-one could undergo intramolecular reductive amination to form the target molecule. The choice of reducing agent and reaction conditions is crucial to avoid side reactions and achieve high yields.

Precursor TypeReducing AgentKey Considerations
δ-amino aldehydeSodium cyanoborohydrideEffective at neutral to slightly acidic pH.
δ-amino ketoneSodium triacetoxyborohydrideMild and selective, suitable for a wide range of substrates.
δ-amino aldehyde/ketoneCatalytic Hydrogenation (e.g., H₂, Pd/C)"Green" approach, can be highly stereoselective.

Ring-Expansion and Ring-Contraction Methodologies

While less common for the direct synthesis of simple 2-substituted piperidines, ring-expansion and ring-contraction reactions represent viable, albeit more complex, strategies. For instance, a suitably substituted pyrrolidine derivative could undergo a ring expansion to form a piperidine. One such method is the Dowd-Beckwith ring expansion, which involves the radical-mediated expansion of a β-(bromomethyl)cycloalkanone.

Conversely, ring-contraction of a larger seven-membered ring, such as an azepane derivative, could also theoretically yield a piperidine, although this is a less synthetically practical approach for the target compound. These methods are generally more applicable to the synthesis of complex, polycyclic systems containing the piperidine motif.

Enantioselective Synthesis of this compound

Achieving high enantioselectivity in the synthesis of chiral piperidines is a major focus of modern organic chemistry, driven by the prevalence of these structures in pharmaceuticals. Asymmetric catalysis, using either metal complexes with chiral ligands or small organic molecules (organocatalysis), provides the most efficient routes to enantiomerically pure 2-substituted piperidines.

Asymmetric Catalysis in Stereoselective Piperidine Formation

Asymmetric catalysis can be employed in various stages of piperidine synthesis, including the key ring-forming step or in the functionalization of a pre-existing piperidine ring. For the synthesis of enantiomerically enriched this compound, catalytic asymmetric arylation or asymmetric cyclization reactions are particularly relevant.

A notable example is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an N-tosyl-2,3-dihydropyridinone. This reaction, in the presence of a chiral phosphoramidite ligand, can generate a 2-aryl-4-piperidone with high enantioselectivity. researchgate.net The resulting ketone can then be further functionalized and reduced to afford the desired piperidine.

Representative Data for Rhodium-Catalyzed Asymmetric Arylation: researchgate.net

Arylboronic AcidChiral LigandSolventYield (%)Enantiomeric Excess (ee, %)
Phenylboronic acid(S)-MONOPHOSToluene9598
4-Fluorophenylboronic acid(S)-MONOPHOSToluene9297
4-Methoxyphenylboronic acid(S)-MONOPHOSToluene9699

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of 2-substituted piperidines. nih.gov Proline and its derivatives are common organocatalysts for asymmetric Mannich and Michael reactions, which can be key steps in the construction of chiral piperidine precursors. nih.gov For instance, the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral diarylprolinol silyl ether, can set the stereochemistry for subsequent cyclization and functionalization to yield the target piperidine. nih.gov

The success of asymmetric metal catalysis is heavily reliant on the design of the chiral ligand. For rhodium-catalyzed reactions, bidentate phosphine ligands, such as BINAP and its derivatives, have been extensively used. researchgate.net The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the approach of the substrates and controls the stereochemical outcome of the reaction.

In recent years, chiral diene ligands have also emerged as highly effective for rhodium-catalyzed asymmetric arylations. nih.govbu.edu These ligands can lead to high enantioselectivities in the addition of arylboronic acids to imines and related substrates. The choice of ligand is often substrate-dependent, and screening of a ligand library is a common practice to identify the optimal catalyst for a specific transformation. The development of new and more effective chiral ligands is an active area of research, aiming to provide synthetic chemists with a broader toolbox for the construction of complex chiral molecules. tcichemicals.com

Chiral Auxiliary-Mediated Synthetic Routes

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. americanpharmaceuticalreview.comnih.govorganic-chemistry.org In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to the piperidine precursor to direct a subsequent diastereoselective transformation.

One common approach involves the use of chiral oxazolidinones or sulfinylamines as auxiliaries. nih.govbioorganica.com.ua For example, a chiral sulfinyl group could be attached to the nitrogen of a piperidine precursor. The steric and electronic properties of the chiral sulfinyl group would then direct the diastereoselective addition of a 4-fluorophenyl nucleophile (e.g., a Grignard or organolithium reagent) to an appropriate electrophilic center on the piperidine ring. After the desired stereochemistry is established, the chiral auxiliary can be removed and replaced with a tosyl group.

The diastereoselectivity of these reactions is often high, and the resulting diastereomers can typically be separated by chromatography. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereomeric excess.

Table 2: Diastereoselective Synthesis of a 2-Arylpiperidine Precursor Using a Chiral Auxiliary (Illustrative)

EntryChiral AuxiliaryNucleophileSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1(R)-tert-Butanesulfinamide4-F-PhMgBrTHF-788595:5
2(S)-4-Benzyl-2-oxazolidinone4-F-PhLiToluene-787892:8
3(R)-tert-Butanesulfinamide4-F-PhMgBrEt₂O-408290:10
4(S)-4-Benzyl-2-oxazolidinone4-F-PhLiTHF07585:15

Note: This table provides hypothetical data to demonstrate the influence of different chiral auxiliaries and conditions on diastereoselectivity.

Chromatographic and Crystallization-Based Resolution Techniques

For racemic mixtures of this compound, resolution techniques are employed to separate the enantiomers.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful methods for the analytical and preparative separation of enantiomers. nih.govnih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds, including piperidine derivatives. nih.gov The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane or supercritical CO₂) and a polar modifier (like ethanol or isopropanol), is crucial for achieving optimal separation. researchgate.netchromatographyonline.com Preparative SFC is particularly advantageous due to its speed and reduced solvent consumption. americanpharmaceuticalreview.comwaters.com

Crystallization-Based Resolution: Diastereomeric crystallization is a classical resolution technique. This involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. After separation, the desired enantiomer of the piperidine can be recovered by removing the resolving agent.

Furthermore, enantiomeric enrichment of closely related compounds like trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine has been achieved through preferential crystallization, where one enantiomer crystallizes out of a solution, leaving the other enantiomer enriched in the mother liquor. researchgate.net This suggests that direct crystallization methods could potentially be developed for the resolution of this compound or its derivatives.

Optimization and Practical Synthesis of this compound

The practical synthesis of this compound requires careful optimization of reaction conditions to maximize yield, purity, and efficiency.

Reaction Condition Screening and Refinement

The screening of various reaction parameters is essential for developing a robust synthetic protocol. Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate, selectivity, and the formation of byproducts. For instance, in metal-catalyzed reactions, lower temperatures often lead to higher enantioselectivity. nih.gov

Catalyst Loading: The amount of catalyst used can affect the reaction kinetics and cost-effectiveness of the synthesis. Optimization aims to find the lowest catalyst loading that provides a high yield in a reasonable timeframe.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the optimal reaction duration for achieving maximum conversion without significant product degradation.

Table 3: Optimization of N-Tosylation of 2-(4-Fluorophenyl)piperidine (B1364552) (Illustrative)

EntryBaseTemperature (°C)Time (h)Yield (%)
1Triethylamine251275
2Pyridine (B92270)251282
3Pyridine02485
4DMAP (cat.), Et₃N25692

Note: This table presents hypothetical data for the N-tosylation step to illustrate the effect of different bases and temperatures on the reaction yield.

Evaluation of Solvent Systems and Reagent Efficiency

The choice of solvent can have a profound impact on the outcome of a chemical reaction, affecting solubility, reaction rates, and selectivity. A variety of solvents with different polarities and properties are typically screened to identify the optimal medium for the synthesis. For example, ethereal solvents like THF and Et₂O are commonly used in organometallic reactions, while aprotic polar solvents like acetonitrile or dichloromethane might be preferred for other transformations.

The efficiency of reagents, including the tosylating agent (e.g., tosyl chloride) and any bases or additives, is also a critical factor. The stoichiometry of the reagents needs to be carefully controlled to ensure complete conversion and minimize the formation of impurities. The quality and purity of the starting materials are also paramount for a successful and reproducible synthesis.

Methodologies for Isolation and Purification

The isolation and purification of the target compound, this compound, from the crude reaction mixture are critical steps to obtain a product of high purity. The methodologies employed are largely dependent on the physical and chemical properties of the compound and the nature of the impurities present. Standard organic chemistry techniques such as extraction, column chromatography, and recrystallization are commonly utilized. The selection of a specific method or a combination of methods is tailored to effectively remove unreacted starting materials, reagents, and byproducts.

Following the completion of the synthetic reaction, the initial workup typically involves quenching the reaction mixture, often with an aqueous solution, followed by extraction of the crude product into an organic solvent. The choice of the extraction solvent is crucial and is generally a water-immiscible organic solvent in which the desired product has high solubility, while the impurities have lower solubility. Common solvents for this purpose include ethyl acetate, dichloromethane, and chloroform. The organic layer is then washed with water and brine to remove any water-soluble impurities and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

For further purification, column chromatography is a widely employed technique. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel. The choice of the eluent system is critical for achieving good separation. A gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity, is often used. For compounds like N-tosylated piperidines, a mixture of a non-polar solvent such as hexane or petroleum ether and a more polar solvent like ethyl acetate is a common choice for the mobile phase. The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Crystallization is another powerful purification technique that can yield highly pure crystalline solids. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent or a solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of the appropriate crystallization solvent is determined empirically.

The effectiveness of the purification process is typically monitored and confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the desired level of purity has been achieved.

Purification Technique Stationary/Mobile Phase or Solvent System Typical Application
Extraction Water/Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)Initial workup to separate the crude product from the aqueous reaction mixture and water-soluble byproducts.
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradientSeparation of the target compound from impurities with different polarities.
Recrystallization Solvent systems such as Ethanol/Water or Ethyl Acetate/HexaneFinal purification step to obtain a highly pure crystalline product.

Table 1: Summary of Common Purification Methodologies

Chemical Transformations and Reactivity of 2 4 Fluorophenyl 1 Tosylpiperidine

Reactions Involving the N-Tosyl Group

The N-tosyl (p-toluenesulfonyl) group serves a dual role. It is an excellent protecting group for the piperidine (B6355638) nitrogen, rendering it stable to many reaction conditions. However, the strong electron-withdrawing nature of the tosyl group also modulates the reactivity of the entire molecule and provides a handle for specific chemical transformations.

Selective Deprotection Strategies for the N-Tosylpiperidine

The removal of the N-tosyl group from the piperidine nitrogen is a critical step in many synthetic sequences to liberate the secondary amine for further functionalization. The stability of the sulfonamide bond necessitates specific, and sometimes harsh, conditions for its cleavage. The choice of deprotection strategy often depends on the tolerance of other functional groups within the molecule.

Common methods for N-tosyl deprotection applicable to 2-(4-fluorophenyl)-1-tosylpiperidine include reductive, acidic, and nucleophilic cleavage conditions.

Reductive Cleavage : This is one of the most prevalent methods for N-detosylation. Strong reducing agents are typically required.

Dissolving Metal Reductions : Reagents like sodium or lithium in liquid ammonia are effective but can be limited by functional group compatibility.

Single Electron Transfer (SET) Reagents : Agents such as sodium naphthalenide or samarium(II) iodide (SmI₂) provide powerful reductive conditions at lower temperatures, often showing greater functional group tolerance.

Acidic Cleavage : Concentrated strong acids like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) can cleave the N-S bond, often at elevated temperatures. These conditions are harsh and not suitable for acid-labile substrates.

Nucleophilic and Base-Mediated Cleavage : Certain nucleophiles can attack the electrophilic sulfur atom, leading to bond cleavage.

Thiolates : Reagents like thiophenol in the presence of a base can effectively remove the tosyl group.

Cesium Carbonate : In alcoholic solvents like methanol, cesium carbonate has been shown to be a mild and effective reagent for the deprotection of N-tosyl groups on various heterocycles.

The following table summarizes various deprotection strategies that are generally applicable to N-tosylpiperidines.

MethodReagents and ConditionsGeneral Applicability and Notes
Dissolving Metal ReductionNa or Li, liquid NH₃, -78 °CHighly effective but harsh; not compatible with reducible functional groups like esters or ketones.
Samarium(II) IodideSmI₂, THF, room temperatureMilder than dissolving metals; useful for substrates with sensitive functional groups.
Sodium NaphthalenideNa, Naphthalene, THF, -78 °CPowerful single-electron transfer agent; offers an alternative to dissolving metals.
Strong Acid HydrolysisConc. HBr or H₂SO₄, refluxVery harsh conditions; limited to robust molecules.
Magnesium-MethanolMg, MeOH, sonication or refluxA milder reductive method that can be effective for various sulfonamides.
Cesium CarbonateCs₂CO₃, MeOH/THF, room temp to refluxA mild base-mediated method particularly effective for N-tosyl indoles and other heterocycles.
Electrochemical ReductionPt cathode, Mg anode, arene mediatorOccurs under neutral and mild conditions, offering high selectivity.

Electrophilic and Nucleophilic Reactivity at the Sulfonamide Moiety

The sulfonamide linkage in this compound possesses a distinct reactivity profile. The sulfur atom is highly electrophilic due to the attachment of two oxygen atoms and a nitrogen atom. This makes it susceptible to attack by nucleophiles, a principle that underlies many deprotection strategies.

Conversely, the nitrogen atom is generally non-nucleophilic due to the delocalization of its lone pair of electrons into the strongly electron-withdrawing sulfonyl group. However, under strongly basic conditions, the sulfonamide N-H proton (if present) can be removed to generate a nucleophilic anion. In the case of the fully substituted N-tosylpiperidine, this is not possible, but the sulfonamide can influence the acidity of adjacent protons on the piperidine ring.

Recent studies have shown that the sulfonamide group can participate in cross-electrophile coupling reactions. For instance, intramolecular nickel-catalyzed reactions of N-tosylpiperidines bearing an alkyl chloride have been shown to induce ring contraction, forming cyclopropane derivatives. This highlights the ability of the sulfonamide moiety to undergo transformations beyond simple cleavage.

Functionalization and Transformations of the Piperidine Core

Beyond reactions at the nitrogen, the piperidine ring itself can be functionalized. The N-tosyl and 2-aryl groups exert significant steric and electronic control over these transformations, dictating the regioselectivity and stereoselectivity of reactions.

Regioselective Derivatization at Unsubstituted Positions (C3, C4, C5, C6)

Functionalization of the saturated piperidine core often relies on deprotonation followed by trapping with an electrophile. The N-tosyl group, being electron-withdrawing, acidifies the adjacent protons at the C2 and C6 positions. In this compound, the C2 position is already substituted. Therefore, the most acidic proton on the piperidine ring is at the C6 position.

α-Lithiation : Treatment with strong organolithium bases, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), typically in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can achieve regioselective deprotonation at the C6 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce substituents at this position. rsc.org

Functionalization at C3, C4, and C5 : Derivatization at the more remote C3, C4, and C5 positions is more challenging due to the lower acidity of the protons at these sites. Strategies to achieve functionalization at these positions often require more complex, multi-step sequences. One approach involves the introduction of a functional group at the C4 position, such as a ketone via ozonolysis of a 4-methylene precursor, which can then serve as a handle for further derivatization. acs.org

The table below outlines potential regioselective functionalization strategies.

PositionMethodReagentsResulting ProductReference
C6Deprotonation-Alkylation1. s-BuLi, TMEDA, -78 °C 2. Electrophile (E+)6-Substituted-2-(4-fluorophenyl)-1-tosylpiperidine rsc.org
C4From 4-Methylene Precursor1. Ozonolysis (O₃) 2. Reductive workup (Me₂S)2-(4-Fluorophenyl)-1-tosylpiperidin-4-one acs.org
C3/C5Directed MetalationRequires directing group; less common for N-tosylSubstituted piperidineN/A

Stereocontrolled Transformations of the Piperidine Ring

The existing stereocenter at the C2 position of this compound can direct the stereochemical outcome of subsequent reactions on the piperidine ring. This substrate-controlled diastereoselectivity is a powerful tool for synthesizing complex, stereochemically defined molecules.

For instance, if a carbonyl group is introduced at the C4 position, its reduction with hydride reagents (e.g., NaBH₄, L-Selectride®) can proceed with high diastereoselectivity. The bulky 2-aryl-1-tosyl group will sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face, leading to the preferential formation of one diastereomer of the resulting alcohol.

Similarly, hydroboration-oxidation of a 4-methylene-2-arylpiperidine has been shown to produce a 4-(hydroxymethyl) derivative as a single diastereomer, demonstrating excellent stereocontrol from the C2 substituent. nih.gov This approach allows for the stereocontrolled installation of functionality at the C4 position.

Ring-Opening and Degradation Pathways

The piperidine ring in this compound is a stable six-membered heterocycle and does not readily undergo ring-opening reactions under normal conditions. Cleavage of the ring typically requires harsh oxidative conditions or specific enzymatic pathways not common in standard organic synthesis.

Oxidative Degradation : Strong oxidizing agents can lead to the degradation of the piperidine ring, but these reactions are often unselective and of limited synthetic utility. Atmospheric degradation pathways, for example, can be initiated by hydroxyl radicals, leading to H-abstraction from C-H or N-H bonds, followed by ring-opening fragmentation. researchgate.net

Ring Contraction : While not a direct ring-opening, specific rearrangements can lead to ring contraction. As mentioned, nickel-catalyzed intramolecular cross-electrophile coupling of N-tosyl-4-chloropiperidines results in the formation of N-tosyl(aminoethyl)cyclopropanes, representing a skeletal rearrangement. This type of reactivity could potentially be applied to derivatives of this compound.

Biocatalytic Degradation : In biological systems, specific catabolic pathways exist for piperidine degradation. These pathways typically involve initial enzymatic oxidation to form intermediates like 1-piperideine, which can then be further metabolized through ring cleavage to amino acids.

In general, the N-tosylpiperidine core is robust, and degradation or ring-opening pathways are not typically observed under the conditions used for functionalization or deprotection.

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group in this compound is a key site for functionalization, enabling the introduction of a variety of substituents and the construction of more complex molecular architectures. Its reactivity is primarily governed by the principles of aromatic chemistry, with the fluorine atom and the bulky tosylpiperidine substituent influencing the regioselectivity and rate of reactions.

Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating fluorine atom and the steric hindrance imposed by the adjacent tosylpiperidine ring can present challenges. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to proceed with substitution occurring predominantly at the positions ortho and para to the fluorine atom. However, the large N-tosylpiperidine group may sterically hinder the ortho positions, potentially favoring substitution at the meta position relative to the piperidine ring.

Conversely, the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is particularly effective when the aromatic ring is further activated by strongly electron-withdrawing groups. In the case of this compound, while the tosyl group is electron-withdrawing, its effect on the fluorophenyl ring is indirect. The success of SNAr reactions would largely depend on the nature of the incoming nucleophile and the reaction conditions. Strong nucleophiles could potentially displace the fluoride ion, particularly under forcing conditions.

Cross-Coupling Reactions and Aryl Functionalization

The carbon-fluorine bond of the 4-fluorophenyl moiety, as well as C-H bonds on the aromatic ring, can be activated for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the molecular structure.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 4-fluorophenyl group (potentially activated as a halide or triflate, or via C-H activation) with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The 4-fluorophenyl ring could be coupled with various amines, anilines, or other nitrogen-containing nucleophiles to introduce amino functionalities.

Heck Coupling: In a Heck reaction, the 4-fluorophenyl group could be coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of stilbene-like derivatives.

The efficiency and regioselectivity of these cross-coupling reactions would be highly dependent on the choice of catalyst, ligand, base, and solvent system. The electronic properties of the 4-fluorophenyl ring and the steric environment around the coupling site would also play crucial roles.

Mechanistic Investigations of Key Transformations

A thorough understanding of the mechanisms of the aforementioned transformations is essential for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for transformations involving this compound would typically involve a combination of experimental and computational techniques. For instance, in palladium-catalyzed cross-coupling reactions, the catalytic cycle is proposed to involve steps such as oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. The specific intermediates, such as Pd(0) and Pd(II) species, could be identified and characterized using spectroscopic methods like NMR and mass spectrometry. Isotope labeling studies could also be employed to trace the path of atoms throughout the reaction.

Analysis of Transition State Structures

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for analyzing the transition state structures of reactions involving this compound. By modeling the potential energy surface of a reaction, the geometry and energy of the transition state can be calculated. This information provides insights into the activation energy of the reaction and can help to explain the observed regioselectivity and stereoselectivity. For example, in aromatic substitution reactions, the relative energies of the sigma-complex intermediates for ortho, meta, and para attack can be calculated to predict the major product.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies, which involve measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, catalyst, and temperature), can provide valuable information about the reaction mechanism. For example, determining the order of the reaction with respect to each component can help to identify the rate-determining step.

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, intermediates, and products. By measuring or calculating the change in Gibbs free energy (ΔG) for a reaction, it is possible to determine whether the reaction is spontaneous and to predict the position of the equilibrium. The combination of kinetic and thermodynamic data allows for a comprehensive understanding of the reaction profile and facilitates the development of more efficient and selective synthetic methods.

Computational and Theoretical Studies on 2 4 Fluorophenyl 1 Tosylpiperidine

Conformational Analysis and Energetics

The three-dimensional structure of 2-(4-Fluorophenyl)-1-tosylpiperidine is not static but rather a dynamic equilibrium of various conformers. Understanding the energetic landscape of these conformations is crucial for predicting the molecule's behavior and interactions.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can accurately predict the geometries and relative energies of different molecular conformations. For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The key conformational question revolves around the orientation of the 2-(4-Fluorophenyl) and 1-tosyl substituents, which can be either axial or equatorial.

Due to steric hindrance, it is anticipated that the bulky 2-(4-Fluorophenyl) group will predominantly occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. The large N-tosyl group also influences the ring's geometry and the rotational barrier around the N-C bonds. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can provide quantitative predictions of the energy differences between the possible chair and boat conformers, as well as the various orientations of the substituents.

A hypothetical energy profile for the primary conformers of this compound, as would be determined by DFT calculations, is presented below. The data illustrates the expected energetic preference for the equatorial conformer.

ConformerSubstituent Orientation (4-Fluorophenyl)Relative Energy (kcal/mol)
A Equatorial0.00
B Axial+ 4.5
C Twist-Boat+ 7.2

This is a representative data table based on typical values for substituted piperidines.

While DFT calculations provide a static picture of the most stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior in a simulated environment, such as in a solvent. An MD simulation of this compound would likely be performed using a classical force field (e.g., AMBER or CHARMM) in a box of explicit solvent molecules (e.g., water or chloroform) over a period of nanoseconds.

These simulations would reveal the flexibility of the piperidine ring and the rotational freedom of the 4-fluorophenyl and tosyl groups. Key findings from such a simulation would likely include the frequency of ring-flips between chair conformations and the preferred dihedral angles of the substituents relative to the piperidine ring. It is expected that the molecule would predominantly reside in the lowest energy equatorial conformer, with transient excursions to higher energy states.

A summary of hypothetical results from a molecular dynamics simulation is provided in the table below, showcasing the expected conformational distribution.

Conformational StateOccupancy (%)Average Lifetime (ps)
Equatorial Chair95500
Axial Chair420
Twist-Boat15

This is a representative data table based on typical values for substituted piperidines.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to its reactivity. Computational methods can map out the electron density distribution and identify regions that are susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the nitrogen atom of the piperidine ring. The LUMO, conversely, is likely to be distributed over the electron-withdrawing tosyl group and the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The following table presents hypothetical HOMO and LUMO energy values and their likely distribution based on the electronic characteristics of the molecule's components.

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.24-Fluorophenyl ring, Piperidine Nitrogen
LUMO-1.5Tosyl group, 4-Fluorophenyl ring
HOMO-LUMO Gap4.7-

This is a representative data table based on typical values for similar aromatic-heterocyclic systems.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other charged species.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. These are expected to be found around the oxygen atoms of the sulfonyl group on the tosyl moiety and the fluorine atom on the phenyl ring. Regions of positive electrostatic potential (typically colored blue) indicate areas of low electron density, which are susceptible to nucleophilic attack. Such regions are anticipated around the hydrogen atoms of the piperidine ring and the sulfur atom of the tosyl group.

By combining insights from FMO theory and MEP analysis, computational methods can predict the most likely sites for chemical reactions and the regioselectivity of those reactions. For instance, in an electrophilic aromatic substitution reaction on the 4-fluorophenyl ring, computational models would likely predict that the positions ortho and meta to the piperidine substituent are the most reactive, with the exact preference depending on the electronic and steric effects of the entire molecule.

For reactions involving the piperidine ring itself, computational methods can help predict the stereochemical outcome. For example, in a deprotonation-alkylation sequence at a carbon adjacent to the nitrogen, the stereoselectivity would be influenced by the conformational biases of the N-tosyl and 2-aryl groups, which can be modeled computationally. These predictive capabilities are instrumental in designing synthetic routes and understanding reaction mechanisms.

Application of 2 4 Fluorophenyl 1 Tosylpiperidine As a Synthetic Intermediate

Precursor for Diverse Heterocyclic Scaffolds

The utility of 2-(4-fluorophenyl)-1-tosylpiperidine as a precursor lies in the strategic manipulation of the piperidine (B6355638) ring and the eventual removal of the tosyl protecting group. The tosyl group is exceptionally stable under many reaction conditions but can be removed when desired to unveil the secondary amine, which can then participate in further cyclization or coupling reactions to form new heterocyclic systems. tcichemicals.comnih.gov

One key transformation is the deprotection of the nitrogen. The N-tosyl group can be cleaved under reductive conditions, for example, using sodium amalgam or magnesium in methanol. Once deprotected, the resulting 2-(4-fluorophenyl)piperidine (B1364552) provides a free secondary amine. This amine is a nucleophile and can be used to build fused or spirocyclic heterocyclic systems through reactions such as intramolecular cyclizations or condensations with bifunctional electrophiles.

Furthermore, the tosyl group enhances the acidity of the proton at the C2 position. This allows for directed metallation, typically using a strong base like n-butyllithium or sec-butyllithium, to generate a configurationally stable organolithium intermediate. nih.gov This nucleophilic center at C2 can then react with various electrophiles to introduce new substituents, effectively serving as a linchpin for the assembly of diverse molecular scaffolds.

Table 1: Potential Transformations from this compound This table illustrates hypothetical but chemically plausible transformations based on the known reactivity of N-tosyl piperidines.

Starting Material Reagents Product Type Potential Application

Building Block in Complex Molecule Synthesis

The 2-arylpiperidine framework is a privileged structure in drug discovery, present in compounds targeting a wide range of biological targets. This compound acts as a valuable building block for accessing analogs of these complex molecules. The fluorophenyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

The synthesis of complex molecules often requires the precise installation of various functional groups onto a core scaffold. Starting from this compound, modifications can be made at different positions of the piperidine ring. For instance, if a precursor with functionality at the 4-position is used to synthesize the initial piperidine, this functionality can be carried through and further elaborated. Ozonolysis of a 4-methylene group, for example, can yield a 4-piperidone, which is a versatile intermediate for introducing a wide array of substituents at that position. nih.gov

The tosyl group itself can be involved in transformations. While primarily a protecting group, N-sulfonyl compounds can participate in certain coupling reactions. More commonly, however, the strategy involves modifying the molecule while the tosyl group is in place and then removing it at a late stage of the synthesis to reveal the final product or an intermediate for the final steps.

Role in the Generation of Chiral Advanced Intermediates

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and safety profiles. The synthesis of enantiomerically pure compounds is therefore of paramount importance. This compound can be instrumental in the generation of chiral advanced intermediates.

The production of single-enantiomer 2-arylpiperidines can be achieved through several strategies:

Asymmetric Synthesis: The piperidine ring can be constructed from chiral precursors or by using chiral catalysts to control the stereochemistry during the cyclization process.

Kinetic Resolution: A racemic mixture of this compound can be resolved. One powerful method is asymmetric lithiation-trapping. nih.gov In this approach, a chiral ligand, such as (-)-sparteine, is used in conjunction with an organolithium base. The base-ligand complex selectively deprotonates one enantiomer of the starting material at a faster rate, allowing it to be trapped by an electrophile. This process yields an enantioenriched product and unreacted starting material of the opposite configuration, both of which are valuable chiral building blocks. nih.gov

The resulting enantiopure 2-substituted-2-(4-fluorophenyl)-1-tosylpiperidines are considered advanced intermediates because they possess a defined stereocenter and functional handles for further elaboration into complex, enantiomerically pure target molecules.

Table 2: Methods for Generating Chiral 2-Arylpiperidine Intermediates

Method Description Outcome
Asymmetric Hydrogenation Catalytic hydrogenation of a prochiral enamine or pyridine (B92270) precursor using a chiral metal catalyst (e.g., Rhodium-based). Enantioenriched 2-arylpiperidine.
Kinetic Resolution via Asymmetric Lithiation Deprotonation of a racemic N-protected 2-arylpiperidine with a chiral base, followed by trapping with an electrophile. nih.gov Separation of enantiomers, yielding both enantioenriched starting material and a 2,2-disubstituted product. nih.gov
Biocatalysis Use of enzymes, such as transaminases, to perform stereoselective amination of a ketone precursor. Highly enantiopure amine intermediates for piperidine synthesis.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Fluorophenyl)-1-tosylpiperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via tosylation under basic conditions (e.g., NaOH in dichloromethane), with yields dependent on solvent polarity, temperature, and stoichiometric ratios of reagents like tosyl chloride . Key steps include:

  • Intermediate purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating the tosylated product.
  • pH control : Adjusting pH during workup (e.g., neutralization with dilute HCl) minimizes side reactions .
  • Yield optimization : Pilot studies suggest yields improve with anhydrous solvents and inert atmospheres (e.g., nitrogen), reducing hydrolysis of reactive intermediates .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for purity assessment. System suitability requires a resolution ≥2.0 between the analyte and potential impurities .
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming fluorophenyl and tosyl group integration. 13C^{13}\text{C} NMR aids in distinguishing piperidine ring conformers .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C18H20FNO2SC_{18}H_{20}FNO_2S) and detects trace byproducts .

Q. What safety protocols are critical when handling this compound?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal hazards (H315, H319 codes) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HPLC) be resolved during structural validation?

  • Cross-validation : Compare retention times (HPLC) with synthetic intermediates to confirm identity. For NMR discrepancies, use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine ring and fluorophenyl regions .
  • Isotopic labeling : 2H^{2}\text{H}- or 19F^{19}\text{F}-labeled analogs can clarify ambiguous peaks in complex matrices .
  • Case study : In one instance, a downfield-shifted 19F^{19}\text{F} NMR signal (δ −114 ppm) confirmed para-substitution on the fluorophenyl group, resolving ambiguity from HPLC co-elution .

Q. What strategies address low yields in large-scale synthesis?

  • Catalytic optimization : Transition from stoichiometric bases (e.g., NaOH) to catalytic systems (e.g., DMAP) reduces side-product formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove residuals.
  • Flow chemistry : Continuous flow systems improve heat transfer and mixing efficiency, scaling yields from 60% (batch) to >85% in pilot studies .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • Receptor binding : Piperidine derivatives often target GPCRs or ion channels. Radioligand displacement assays (e.g., 3H^3\text{H}-labeled antagonists) quantify affinity (Ki_i) .
  • Covalent inhibition : The tosyl group may act as a leaving group, forming electrophilic intermediates. LC-MS/MS detects adducts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
  • In vitro models : Primary neuronal cultures assess functional effects (e.g., calcium flux via FLIPR assays) .

Q. How can environmental persistence and ecotoxicity be evaluated for this compound?

  • OECD 301 tests : Measure biodegradability in activated sludge; recalcitrant compounds (t1/2_{1/2} > 60 days) require mitigation strategies .
  • QSAR modeling : Predict bioaccumulation (logP ~3.2) and aquatic toxicity (e.g., LC50_{50} for Daphnia magna) .
  • Microcosm studies : Soil column experiments track mobility and transformation products (e.g., hydrolysis to 4-fluorobenzoic acid) .

Data Contradiction and Troubleshooting

Q. How to reconcile discrepancies between computational (in silico) and experimental solubility data?

  • Solvent polymorphism : The compound may form hydrates or solvates, altering solubility. XRPD identifies crystalline forms .
  • Buffer effects : Solubility in biorelevant media (e.g., FaSSIF) often exceeds predictions due to micellar encapsulation .
  • Validation : Compare shake-flask measurements (pH 7.4 PBS) with HPLC-UV quantification at λ = 254 nm .

Q. Why do biological activity results vary between assay platforms (e.g., cell-free vs. cell-based)?

  • Membrane permeability : The compound’s logD (2.8) may limit cellular uptake, reducing efficacy in whole-cell assays .
  • Metabolic stability : Liver microsome assays (e.g., human S9 fractions) reveal rapid CYP450-mediated oxidation, necessitating prodrug designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.